molecular formula C13H20N2O3 B13873119 tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate

tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate

Cat. No.: B13873119
M. Wt: 252.31 g/mol
InChI Key: ZEGZYSLQTGHTKV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-5-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can help dissolve the reactants and improve the reaction yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its pharmacological properties and potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)-N-methylcarbamate

Comparison: tert-Butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate is unique due to the presence of the methoxyphenyl group, which imparts specific chemical properties and reactivity. Compared to tert-butyl carbamate, it has enhanced solubility in organic solvents and can participate in a wider range of chemical reactions. The presence of the amino group also allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-7-10(17-4)5-6-11(9)14/h5-7H,8,14H2,1-4H3,(H,15,16)

InChI Key

ZEGZYSLQTGHTKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)OC)N

Origin of Product

United States

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